

The Role of BUR1 Kinase in Histone Modification: A Technical Guide

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Abstract

The *Saccharomyces cerevisiae* cyclin-dependent kinase (CDK) **Bur1**, in complex with its cyclin Bur2, plays a pivotal role in the regulation of transcription elongation. A significant aspect of its function lies in its intricate connection to histone modifications, which are crucial for modulating chromatin structure and gene expression. This technical guide provides an in-depth exploration of the core functions of the **Bur1**-Bur2 kinase complex in orchestrating a cascade of histone modifications, including histone H2B monoubiquitination (H2Bub1), histone H3 lysine 4 trimethylation (H3K4me3), and histone H3 lysine 36 trimethylation (H3K36me3). We will delve into the signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays used to investigate these processes. This guide is intended to serve as a comprehensive resource for researchers in the fields of transcription, chromatin biology, and drug development.

Introduction

The **Bur1**-Bur2 complex is a key regulator of transcription elongation by RNA Polymerase II (Pol II).^[1] While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, in vitro, its primary role in vivo appears to be the phosphorylation of other substrates involved in the transcription process.^{[2][3]} A critical function of **Bur1** is to facilitate the recruitment and activity of other protein complexes that directly modify histones, thereby

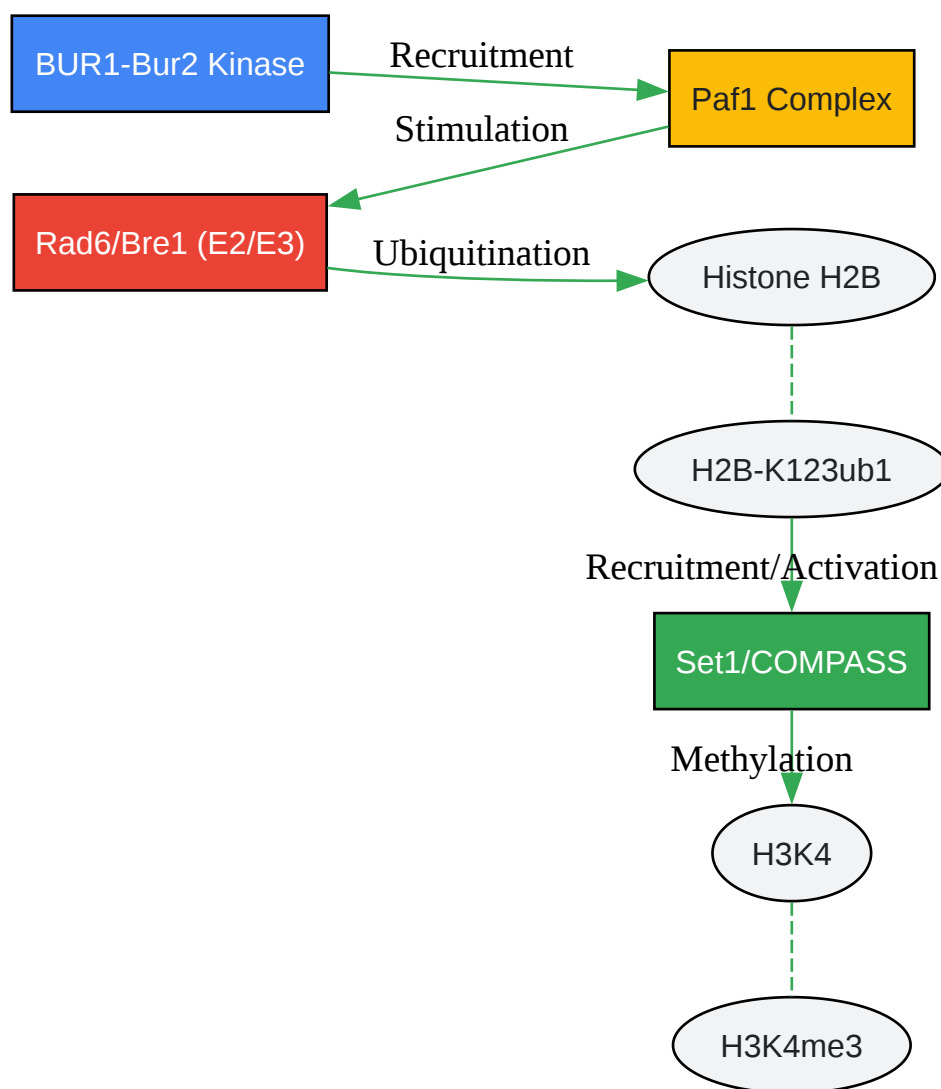
influencing chromatin structure and accessibility. This guide will focus on the molecular mechanisms by which **Bur1** influences the histone modification landscape.

The BUR1-Paf1 Signaling Axis

The effects of **Bur1** on histone modification are largely mediated through its interaction with the Polymerase-Associated Factor 1 (Paf1) complex (Paf1C).[4] The **Bur1**-Bur2 kinase is required for the efficient recruitment of the Paf1C to elongating RNA Polymerase II.[4] Although a direct phosphorylation of the Paf1 complex by **Bur1** has not been definitively demonstrated in vitro, the functional link between these two complexes is well-established.[4][5]

Signaling Pathway for Histone H2B Monoubiquitination and H3K4 Trimethylation

Bur1 kinase initiates a signaling cascade that leads to H2B monoubiquitination and subsequent H3K4 trimethylation. This pathway is essential for active transcription.

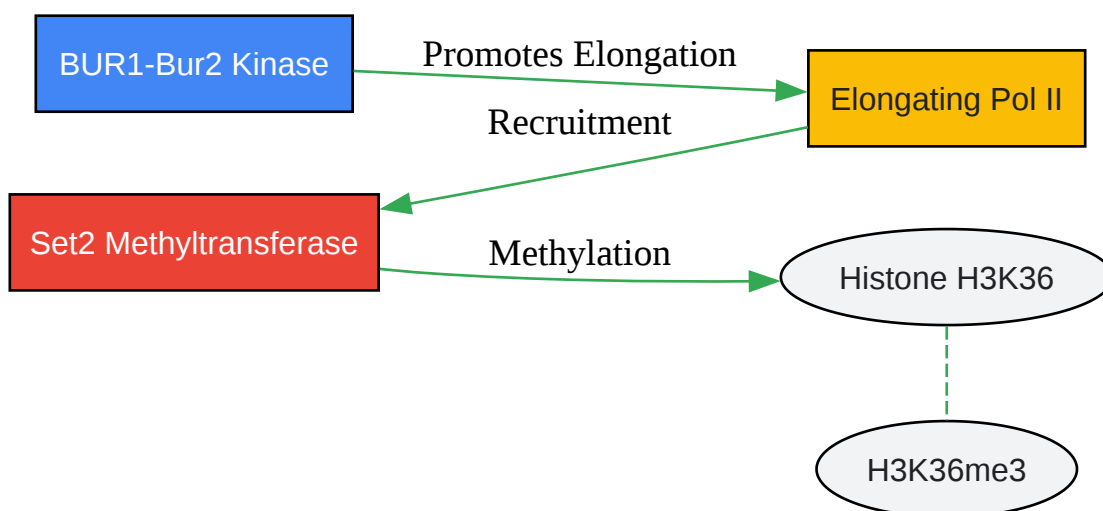


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Figure 1: BUR1-mediated pathway for H2Bub1 and H3K4me3.

Regulation of Histone H3 Lysine 36 Trimethylation

Bur1 activity is also a prerequisite for the proper establishment of H3K36 trimethylation, a mark associated with transcription elongation and the suppression of cryptic transcription. This process is dependent on the histone methyltransferase Set2. **Bur1**'s role in this process is linked to its function in promoting transcription elongation, which is necessary for Set2 recruitment and activity.^{[6][7]}



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Figure 2: BUR1's role in H3K36 trimethylation.

Quantitative Data on BUR1 Function and Histone Modifications

While much of the research on **BUR1** has been qualitative, some studies provide data that can be summarized. The following tables present a compilation of available quantitative information. It is important to note that direct kinetic data (K_m , V_{max}) for **BUR1** on histone substrates and precise binding affinities (K_d) are not readily available in the published literature.

Table 1: Effects of **bur1** Mutations on Histone Modifications

Histone Modification	Gene/Strain	Fold Change vs. Wild-Type	Method	Reference
H3K36 Trimethylation	bur2Δ	Significantly Reduced	Chromatin Immunoprecipitation	[6][7]
H3K4 Trimethylation	bur2Δ	Reduced	Global Proteomic Screen	[8]
H2B Monoubiquitination	bur2Δ	Reduced	Global Proteomic Screen	[8]
Histone H3 Acetylation	bur2Δ	Increased at 5' ends of some genes	Chromatin Immunoprecipitation	[4][5]
Histone H4 Acetylation	bur2Δ	Increased at 5' ends of some genes	Chromatin Immunoprecipitation	[4][5]

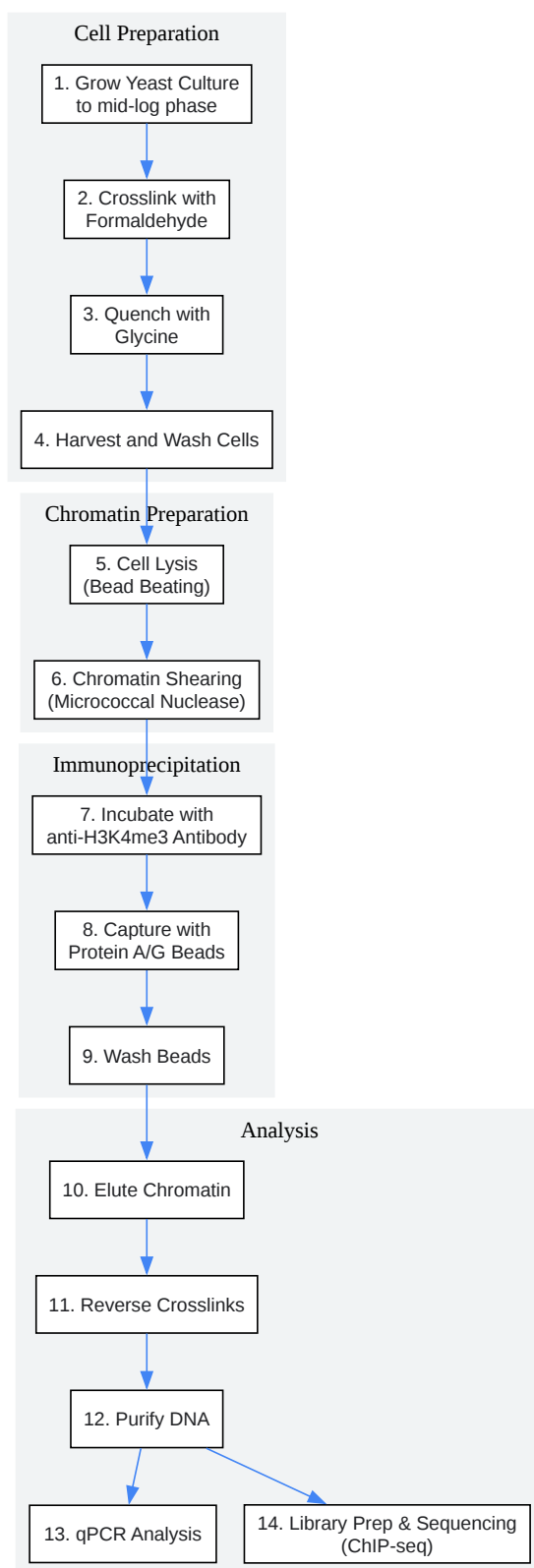
Table 2: In Vitro Kinase Activity of **BUR1** Mutants

BUR1 Allele	Substrate	Relative Kinase Activity	Reference
Wild-type	Rpb1-CTD	Active	[2]
bur1-23	Rpb1-CTD	Severely Decreased	[2]
bur1-CΔ	Rpb1-CTD	Fully Active	[2]
bur1-T240A	Rpb1-CTD	Dramatically Reduced	[2]
bur1-E107Q	Rpb1-CTD	Inactive	[2]
bur1-D213A	Rpb1-CTD	Inactive	[2]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Histone H3K4me3 in *Saccharomyces cerevisiae***

This protocol is adapted from established methods for yeast ChIP and can be used to assess the levels of H3K4me3 at specific genomic loci.[\[2\]](#)[\[9\]](#)[\[10\]](#)



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Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP).

Materials:

- Yeast strain of interest
- YPD medium
- Formaldehyde (37% solution)
- Glycine (2.5 M)
- Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
- Glass beads (0.5 mm)
- Micrococcal Nuclease (MNase)
- Anti-H3K4me3 antibody (validated for ChIP)
- Protein A/G magnetic beads
- Wash Buffers (low salt, high salt, LiCl wash)
- Elution Buffer
- Proteinase K
- Phenol:Chloroform:Isoamyl Alcohol
- Ethanol
- qPCR reagents and primers for target and control loci

Procedure:

- **Cell Growth and Cross-linking:** Grow yeast cells to mid-log phase ($OD_{600} \approx 0.6-0.8$). Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[\[10\]](#)

- **Cell Lysis:** Harvest cells by centrifugation, wash with ice-cold TBS, and resuspend in lysis buffer. Lyse cells by bead beating.
- **Chromatin Shearing:** Pellet the cell debris and resuspend the chromatin pellet in MNase digestion buffer. Add MNase and incubate at 37°C to digest chromatin to mononucleosome-sized fragments (150-200 bp). Stop the reaction with EDTA.
- **Immunoprecipitation:** Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate with the anti-H3K4me3 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-chromatin complexes.
- **Washes:** Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
- **Elution and Cross-link Reversal:** Elute the chromatin from the beads. Reverse the cross-links by incubating with Proteinase K and heating at 65°C overnight.
- **DNA Purification:** Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- **Analysis:** Analyze the enrichment of specific DNA sequences by qPCR using primers for target genes and a control region. For genome-wide analysis, proceed with library preparation and high-throughput sequencing (ChIP-seq).

In Vitro Kinase Assay for BUR1

This protocol describes a general method for assaying the kinase activity of immunoprecipitated or recombinant **Bur1**-Bur2 complex on a model substrate.

Materials:

- Yeast strain expressing tagged **BUR1** (e.g., HA-tagged) or purified recombinant **Bur1**-Bur2 complex.
- Lysis buffer (as for ChIP)
- Antibody against the tag (e.g., anti-HA)

- Protein A/G beads
- Kinase Buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- Substrate (e.g., recombinant histone H3, GST-CTD fusion protein)
- SDS-PAGE loading buffer

Procedure:

- Preparation of Kinase:
 - Immunoprecipitation: Prepare a whole-cell extract from the yeast strain expressing tagged **Bur1**. Incubate the extract with the appropriate antibody, followed by Protein A/G beads to immunoprecipitate the **Bur1** complex. Wash the beads extensively with lysis buffer and then with kinase buffer.
 - Recombinant Protein: Use purified recombinant **Bur1**-Bur2 complex directly in the assay.
- Kinase Reaction: Resuspend the immunoprecipitated beads or add the recombinant kinase to a reaction mix containing kinase buffer, the substrate, and [γ -³²P]ATP.
- Incubation: Incubate the reaction at 30°C for 30 minutes.
- Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate and any autophosphorylation of **Bur1**.

Conclusion

The **Bur1**-Bur2 kinase complex is a central player in the regulation of transcription elongation and chromatin structure. Its influence on histone modifications, particularly H2B monoubiquitination and H3K4 and H3K36 trimethylation, underscores its importance in creating a chromatin environment conducive to active transcription. While the direct molecular

interactions and the full range of **BUR1** substrates are still being elucidated, the methodologies outlined in this guide provide a framework for further investigation into the intricate functions of this key kinase. A deeper understanding of the **BUR1** signaling network may offer novel therapeutic targets for diseases associated with transcriptional dysregulation.

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